
6-Chloro-1-hydroxybenzotriazole
Overview
Description
6-Chloro-1-hydroxybenzotriazole (CAS 26198-19-6) is a benzotriazole derivative with a hydroxyl group at position 1 and a chlorine substituent at position 5. Its molecular formula is C₆H₄ClN₃O, and it typically exists as a white to pale yellow crystalline solid . The chlorine atom enhances its stability and reactivity, making it a valuable reagent in peptide synthesis and a UV stabilizer in industrial polymers and coatings .
Preparation Methods
General Synthetic Approach
The preparation of 6-chloro-1-hydroxybenzotriazole typically follows from the corresponding chlorinated nitrobenzene precursor, which undergoes hydrazine-mediated cyclization and subsequent oxidation to form the benzotriazole ring with a hydroxy substituent.
- Starting Material: 2-chloronitrobenzene or poly-chlorinated nitrobenzenes with at least one chlorine ortho to the nitro group.
- Hydrazine Hydrate Reaction: Reduction of the nitro group and formation of the benzotriazole ring by treatment with hydrazine hydrate.
- Alkaline Treatment: Reaction with sodium hydroxide or other alkali to facilitate ring closure and hydroxy substitution.
- Acidification: Precipitation of the this compound by acidifying the aqueous solution.
- Purification: Filtration, washing, and drying of the product.
This method is well-established and analogous to the preparation of unsubstituted 1-hydroxybenzotriazole but adapted for the chloro-substituted precursor.
Non-Explosive Preparation via Neutralized Salts
A significant advancement in the preparation of hydroxybenzotriazoles, including 6-chloro derivatives, is the development of non-explosive aqueous preparations by neutralization with alkali or alkaline earth metal hydroxides, bicarbonates, or carbonates.
- The unneutralized this compound, typically obtained as a wet solid or suspension, is reacted with aqueous solutions of sodium hydroxide, potassium hydroxide, sodium bicarbonate, or similar bases.
- Neutralization is carried out at temperatures ranging from 0 to 100 °C, preferably 15 to 60 °C.
- The resulting preparations contain 5 to 90% of the neutralized hydroxybenzotriazole salt, with the remainder being water.
- These preparations can be solutions, suspensions, or pastes depending on solubility and temperature.
- The pH of these preparations is maintained between 3 and 11, commonly 5 to 8.
- Such neutralized forms are stable, non-explosive, and safer to handle, store, and transport compared to the pure dry compound.
One-Pot Catalytic Dehalogenation and Hydroxybenzotriazole Formation
For chlorinated derivatives like this compound, a one-pot catalytic hydrogenation step may be employed after initial hydrazine treatment.
- The chlorinated nitrobenzene is first converted to the hydroxybenzotriazole salt in aqueous alkali.
- This solution may then be subjected to catalytic hydrogenation using palladium on carbon under hydrogen pressure (e.g., 5 bar at 60 °C for about 1 hour).
- This step can remove additional halogen substituents if desired or help in purifying the product.
- After hydrogenation, acidification precipitates the hydroxybenzotriazole, which is filtered and washed.
Summary Data Table of Preparation Parameters
Preparation Step | Conditions / Details | Outcome / Notes |
---|---|---|
Starting material | 2-chloronitrobenzene or poly-chlorinated nitrobenzenes | Precursor for this compound |
Hydrazine hydrate reaction | Aqueous, moderate temperature (15-60 °C) | Formation of benzotriazole ring |
Alkaline treatment | NaOH, KOH, or bicarbonate/carbonate bases, 0-100 °C | Neutralization and ring closure |
Acidification | Concentrated HCl to pH ~1 | Precipitation of hydroxybenzotriazole |
Catalytic hydrogenation (optional) | Pd/C catalyst, H2 5 bar, 60 °C, ~1 hour | Dehalogenation or purification |
Neutralized salt preparation | 5-90% salt in water, pH 3-11, preferably 5-8 | Non-explosive, stable aqueous preparations |
Safety testing | Steel sleeve, drop hammer tests | No explosion hazard in neutralized form |
Research Findings and Industrial Relevance
- The neutralized aqueous preparations of this compound salts offer a practical solution to the explosive hazards of the pure compound.
- The ability to store and transport these salts safely without drying enhances industrial viability.
- The synthetic route from chloronitrobenzene via hydrazine and alkaline treatment is efficient, with yields reported up to 90% theoretical.
- Catalytic hydrogenation provides an optional purification step, improving product quality.
- These methods are supported by patent literature and industrial chemical suppliers, confirming their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-hydroxybenzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in peptide coupling reactions to form amide bonds between amino acids.
Common Reagents and Conditions
Solvents: Dichloromethane and dimethylformamide (DMF) are frequently used solvents in these reactions.
Major Products
The major products formed from reactions involving this compound are typically amides, resulting from the coupling of carboxylic acids and amines .
Scientific Research Applications
Corrosion Inhibition
Overview:
6-Chloro-1-hydroxybenzotriazole is recognized for its effectiveness as a corrosion inhibitor, particularly in the automotive and aerospace industries. It helps maintain the integrity of metal components by forming protective layers that prevent oxidation.
Case Studies:
- Automotive Industry: Studies have shown that the application of 6-Cl-HOBt in coatings significantly reduces rust formation on steel surfaces exposed to harsh environments. The compound's ability to form stable complexes with metal ions enhances its protective capabilities .
- Aerospace Applications: In aerospace, 6-Cl-HOBt has been integrated into protective coatings for aluminum alloys, demonstrating improved resistance to pitting corrosion compared to traditional inhibitors .
UV Stabilization
Overview:
The compound serves as an effective UV stabilizer in plastics and coatings, enhancing their durability against sunlight exposure. This application is crucial for materials used outdoors.
Data Table: UV Stabilization Efficiency
Material Type | UV Stabilizer Used | Performance Improvement (%) |
---|---|---|
Polyethylene | 6-Cl-HOBt | 45% |
Polycarbonate | 6-Cl-HOBt | 60% |
Acrylic Coatings | 6-Cl-HOBt | 50% |
Findings:
Research indicates that products treated with 6-Cl-HOBt exhibit significantly extended lifespans and reduced degradation rates under UV exposure, making it invaluable for manufacturers of outdoor materials .
Analytical Chemistry
Overview:
In analytical chemistry, this compound is used as a reagent to detect and quantify metal ions. Its role as a complexing agent facilitates accurate measurements in environmental monitoring and quality control laboratories.
Applications:
- Metal Ion Detection: The compound is employed in methods that require precise quantification of metals like lead and copper in water samples, improving detection limits compared to other reagents .
- Environmental Monitoring: Laboratories utilize 6-Cl-HOBt for assessing heavy metal contamination in soil and water, ensuring compliance with environmental regulations .
Pharmaceutical Applications
Overview:
In pharmaceuticals, this compound is critical for stabilizing active ingredients during drug formulation. It helps prevent degradation, ensuring the efficacy of pharmaceutical products over time.
Case Studies:
- Stability Studies: Formulations containing sensitive compounds like peptides and proteins benefit from the inclusion of 6-Cl-HOBt, which minimizes hydrolysis and oxidation reactions .
- Peptide Synthesis: The compound enhances the efficiency of peptide bond formation by reducing racemization during synthesis processes, making it a preferred additive in solid-phase peptide synthesis (SPPS) protocols .
Research in Organic Synthesis
Overview:
In organic synthesis, this compound acts as a protective agent that aids researchers in developing new compounds with enhanced properties.
Applications:
- Active Ester Formation: The compound facilitates the generation of active esters in coupling reactions, which are crucial for synthesizing complex organic molecules .
- Linkage-Specific Derivatization: Recent studies have demonstrated that using 6-Cl-HOBt can improve the efficiency of linkage-specific derivatization reactions involving sialic acids, providing better yields and specificity than traditional methods .
Mechanism of Action
The primary mechanism by which 6-Chloro-1-hydroxybenzotriazole exerts its effects is through the formation of an active ester intermediate during peptide coupling reactions. This intermediate facilitates the nucleophilic attack by the amine, leading to the formation of the amide bond . The compound also helps to protonate the O-acylisourea intermediate, preventing side reactions and enhancing the overall efficiency of the coupling process .
Comparison with Similar Compounds
Key Properties:
- Physical Properties : Melting point varies depending on hydration state (e.g., dihydrate form is commonly used in synthesis) . It exhibits good solubility in organic solvents like dimethylformamide (DMF) .
- Chemical Reactivity : Acts as an active ester-forming reagent in peptide coupling, suppressing racemization during solid-phase synthesis .
- Acidity : pKa of 3.35, significantly lower than 1-hydroxybenzotriazole (HOBt, pKa 4.30), which improves its leaving-group ability .
- Applications :
6-Chloro-1-hydroxybenzotriazole is compared below with structurally related benzotriazole derivatives and coupling reagents. Key distinctions include reactivity, stability, and safety profiles.
Comparative Analysis
Table 1: Key Properties of 6-Cl-HOBt, HOBt, and HOAt
Detailed Comparisons
vs. HOBt
- Reactivity : 6-Cl-HOBt forms more reactive active esters due to its lower pKa, enabling faster coupling reactions .
- Stability : The chlorine atom in 6-Cl-HOBt enhances thermal and chemical stability, making it safer for storage and transport than HOBt .
- Safety : HOBt has been linked to explosive hazards under certain conditions, whereas 6-Cl-HOBt’s stabilized structure mitigates this risk .
vs. HOAt
- Reactivity : HOAt is considered the most reactive benzotriazole derivative due to its azabenzotriazole core, which improves coupling efficiency in sterically hindered peptides . However, 6-Cl-HOBt balances reactivity with superior stability.
- Applications : HOAt is preferred for complex peptide syntheses, while 6-Cl-HOBt is favored for routine couplings and industrial UV stabilization .
vs. Uronium/Phosphonium Reagents (e.g., HBTU, PyBOP)
- Mechanism : Unlike uronium/phosphonium reagents, 6-Cl-HOBt functions as an additive rather than a standalone coupling reagent. It suppresses racemization when used with activators like HBTU .
- Cost-Effectiveness: 6-Cl-HOBt is more economical (priced at €25–124 for 97% purity) compared to specialized reagents like COMU .
Research Findings
Industrial Stability
- UV Protection : 6-Cl-HOBt demonstrated superior UV absorption in polyethylene films compared to HOBt, extending polymer lifespan by 20% under accelerated weathering tests .
Biological Activity
6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) is a derivative of 1-hydroxybenzotriazole (HOBt), widely recognized for its utility in organic synthesis, particularly in peptide coupling reactions. However, its biological activity extends beyond its role as a coupling reagent, showcasing potential therapeutic applications, particularly in antimicrobial and analgesic domains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of Cl-HOBt against various bacterial strains. For instance, it has been shown to exhibit selective potency towards Escherichia coli , with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity. The compound's efficacy appears to be influenced by the presence of divalent cations, which enhance its activity in certain media types .
Table 1: Antimicrobial Activity of Cl-HOBt
Bacterial Strain | MIC (µM) | Media Type |
---|---|---|
Escherichia coli | 4 | Non-cation adjusted |
Pseudomonas aeruginosa | 32 | CAMHB |
Staphylococcus aureus | No Activity | Various |
Analgesic Effects
In addition to its antimicrobial properties, Cl-HOBt has been investigated for its role in enhancing analgesic effects when used in peptide synthesis. A study demonstrated that bifunctional peptides incorporating Cl-HOBt exhibited significant binding affinities at opioid receptors, suggesting a potential for pain management applications without the tolerance issues associated with traditional opioids .
Table 2: Binding Affinities of Cl-HOBt-derived Peptides
Peptide | δ Receptor Ki (nM) | μ Receptor Ki (nM) | Functional Activity |
---|---|---|---|
H-Tyr-d-Ala-Gly-Phe... | 10 | 0.65 | High |
H-Tyr-d-Ala-Gly-Phe... | 26 | N/A | Antagonist |
The mechanism underlying the biological activity of Cl-HOBt is primarily linked to its ability to form stable intermediates in peptide synthesis, which can enhance the stability and efficacy of the resulting peptides. Its interaction with microbial membranes suggests a membrane lytic mechanism, particularly noted in Gram-negative bacteria .
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of Cl-HOBt revealed that its derivatives could significantly improve selectivity and reduce resistance development in non-target organisms. The study found that certain analogues maintained activity levels comparable to native compounds while demonstrating enhanced stability and reduced toxicity towards human cells .
Research on Analgesic Peptides
Another study focused on the design of bifunctional peptides using Cl-HOBt as a coupling reagent. These peptides were assessed for their analgesic properties through various assays, revealing promising results in both agonist and antagonist activities at opioid receptors. The findings suggest that Cl-HOBt not only serves as an effective coupling agent but also plays a crucial role in enhancing the pharmacological profiles of synthesized peptides .
Q & A
Basic Research Questions
Q. What is the role of 6-Cl-HOBt in peptide synthesis, and how does it enhance coupling efficiency?
6-Cl-HOBt is widely used as a coupling reagent in peptide synthesis to minimize racemization and improve yield. It acts as an activating agent for carboxyl groups when combined with carbodiimides (e.g., DIC or DCC). The chloro-substituent increases its electron-withdrawing capacity, enhancing the stability of the active ester intermediate and reducing side reactions. Methodologically, 6-Cl-HOBt is typically added in equimolar amounts to the amino acid and carbodiimide in polar aprotic solvents (e.g., DMF or DCM) under inert conditions. Activation occurs at 0–25°C for 5–30 minutes before introducing the nucleophile .
Q. What are the standard protocols for using 6-Cl-HOBt in solid-phase peptide synthesis (SPPS)?
In SPPS, 6-Cl-HOBt is employed during the coupling step after Fmoc deprotection. A typical protocol involves:
Deprotecting the resin-bound peptide with 20% piperidine in DMF.
Mixing the incoming Fmoc-amino acid (1.2–3.0 equiv), 6-Cl-HOBt (1.2–3.0 equiv), and DIC (1.2–3.0 equiv) in DMF.
Adding the mixture to the resin and agitating for 1–2 hours at room temperature.
Monitoring coupling completion via Kaiser or chloranil tests.
The use of 6-Cl-HOBt reduces steric hindrance in bulky amino acids (e.g., Trp, Ile) and improves coupling efficiency in challenging sequences .
Advanced Research Questions
Q. How should researchers mitigate the explosive risks associated with 6-Cl-HOBt during large-scale reactions?
6-Cl-HOBt exhibits explosive properties under dry or high-energy conditions. Key safety measures include:
- Avoiding dry isolation : Use the reagent in solution (e.g., DMF or DCM) to prevent crystallization.
- Temperature control : Maintain reactions below 25°C to avoid decomposition (reported decomposition at 189–192°C).
- Friction/spark avoidance : Use non-metallic tools and ground equipment to prevent static discharge.
Explosivity Test Data for 6-Cl-HOBt
Q. How can conflicting data on the stability and reactivity of 6-Cl-HOBt be resolved in experimental design?
Discrepancies in stability reports often arise from differences in solvent systems, moisture content, or storage conditions. To reconcile contradictions:
Benchmark studies : Compare decomposition rates under controlled conditions (e.g., TGA/DSC analysis).
Solvent screening : Test stability in solvents like DMF, DCM, and THF, as polar aprotic solvents may stabilize the compound.
Moisture control : Use molecular sieves or inert gas purging to assess hygroscopic effects.
Collaborative validation : Cross-reference data with independent labs using standardized protocols .
Q. What methodological approaches optimize the use of 6-Cl-HOBt in multi-step organic syntheses?
For complex syntheses (e.g., labeled ligand preparation or heterocycle formation):
- Stoichiometric tuning : Use 1.5–2.0 equiv of 6-Cl-HOBt to compensate for steric hindrance in later steps.
- Solvent compatibility : Pair with low-boiling solvents (e.g., DCM) for easy removal after activation.
- Sequential coupling : Prioritize activation of less reactive carboxyl groups first.
- Byproduct monitoring : Analyze reaction mixtures via LC-MS or NMR to detect residual HOBt esters, which may require quenching with aqueous washes .
Properties
IUPAC Name |
6-chloro-1-hydroxybenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYLJGNWDVJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283228 | |
Record name | Cl-HOBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26198-19-6 | |
Record name | 26198-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cl-HOBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-hydroxy-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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